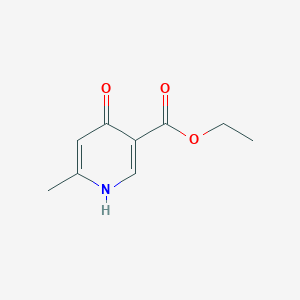

Ethyl 4-hydroxy-6-methylnicotinate

説明

Structure

3D Structure

特性

IUPAC Name |

ethyl 6-methyl-4-oxo-1H-pyridine-3-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO3/c1-3-13-9(12)7-5-10-6(2)4-8(7)11/h4-5H,3H2,1-2H3,(H,10,11) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DITACZWZKUMRFW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CNC(=CC1=O)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

181.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Strategies for Ethyl 4 Hydroxy 6 Methylnicotinate and Its Derivatives

Classical and Conventional Synthesis Approaches

Traditional methods for synthesizing the pyridinone ring system often rely on the condensation of acyclic precursors. These established routes, while sometimes limited by harsh conditions or moderate yields, form the foundational basis for the synthesis of ethyl 4-hydroxy-6-methylnicotinate.

Approaches Involving 1,3-Dicarbonyl Compounds

A prominent and versatile method for the synthesis of substituted pyridines is the Hantzsch pyridine (B92270) synthesis, first reported in 1881. wikipedia.org This multi-component reaction typically involves the condensation of a β-ketoester (such as ethyl acetoacetate), an aldehyde, and a nitrogen donor like ammonia (B1221849) or ammonium (B1175870) acetate. wikipedia.org The initial product is a dihydropyridine (B1217469), which can then be oxidized to the corresponding pyridine. wikipedia.org While the classical Hantzsch synthesis has drawbacks such as long reaction times and harsh conditions, modern modifications have been developed to improve yields and efficiency. wikipedia.orgnih.gov

Another approach involves the reaction of ethyl aminocrotonates with derivatives of malonic acid, which has been shown to be a suitable method for preparing ethyl 4-hydroxy-6-methyl-2-oxo-1,2-dihydropyridine-5-carboxylates. researchgate.net

Reactions Utilizing Alpha, Beta-Unsaturated Carbonyl Compounds

The construction of the pyridinone ring can also be achieved through reactions involving α,β-unsaturated carbonyl compounds. These compounds serve as key building blocks due to their ability to participate in various privileged organic transformations, leading to diverse and structurally complex products. pkusz.edu.cn The synthesis of α,β-unsaturated carbonyl compounds themselves can be achieved through methods like the Saegusa–Ito oxidation or visible-light-promoted organocatalytic aerobic oxidation of silyl (B83357) enol ethers. pkusz.edu.cn

The reaction of these unsaturated systems with suitable nitrogen-containing nucleophiles can lead to the formation of the desired heterocyclic scaffold through a sequence of addition and cyclization reactions.

Synthetic Routes from Related Heterocyclic Systems (e.g., oxidation of 2-methyl-5-ethylpyridine to 6-methylnicotinic acid ester)

An alternative strategy for the synthesis of derivatives of this compound involves the modification of pre-existing heterocyclic structures. A notable example is the synthesis of 6-methylnicotinic acid esters through the oxidation of 2-methyl-5-ethylpyridine. google.comchemicalbook.comresearchgate.net This transformation can be accomplished using oxidizing agents such as nitric acid or potassium permanganate. google.comresearchgate.net The resulting 6-methylnicotinic acid can then be esterified to yield the corresponding ester. google.comenvironmentclearance.nic.in The oxidation of 2-methyl-5-ethylpyridine is a key industrial route for the production of nicotinic acid (Vitamin B3). wikipedia.org

Modern and Advanced Synthetic Strategies

Contemporary synthetic chemistry has introduced more sophisticated and efficient methods for the construction of complex molecules like this compound and its derivatives. These approaches often offer improved selectivity, higher yields, and more environmentally friendly reaction conditions.

Regioselective Functionalization Approaches (e.g., O-Alkylation)

Regioselective functionalization allows for the specific modification of a particular position on the heterocyclic ring. In the context of this compound, which exists in tautomeric forms, regioselective O-alkylation is a crucial transformation. nih.gov The hydroxyl group at the C-4 position can be selectively alkylated to introduce various substituents, leading to a diverse range of derivatives. nih.gov The choice of alkylating agent, base, and solvent can significantly influence the outcome of the reaction, favoring either O-alkylation or N-alkylation. nih.gov For instance, the use of specific alkylating agents like 4-(iodomethyl)-2-(methylthio)-6-(trihalomethyl)pyrimidines has been shown to result in selective O-alkylation of pyrimidin-2(1H)-ones. nih.gov

Multi-Component Reactions (MCRs) for Scaffold Assembly

Multi-component reactions (MCRs) are powerful tools in modern synthetic chemistry, allowing for the construction of complex molecules in a single step from three or more starting materials. derpharmachemica.comnih.gov These reactions are highly atom-economical and offer a rapid and efficient pathway to diverse chemical libraries. nih.gov The Hantzsch pyridine synthesis is a classic example of an MCR. wikipedia.orgnih.gov More contemporary MCRs have been developed for the synthesis of various heterocyclic scaffolds, including those related to this compound. derpharmachemica.com These one-pot reactions are advantageous over traditional multi-step syntheses as they are often more time-efficient and generate higher yields. derpharmachemica.com

Below is a table summarizing various synthetic approaches for this compound and its derivatives:

| Synthetic Strategy | Key Reactants | Product Type | Reference(s) |

| Classical and Conventional Synthesis Approaches | |||

| Approaches Involving 1,3-Dicarbonyl Compounds | Ethyl acetoacetate, aldehyde, ammonia/ammonium acetate | Dihydropyridines/Pyridines | wikipedia.orgnih.gov |

| Ethyl aminocrotonates, malonic acid derivatives | Ethyl 4-hydroxy-6-methyl-2-oxo-1,2-dihydropyridine-5-carboxylates | researchgate.net | |

| Reactions Utilizing Alpha, Beta-Unsaturated Carbonyl Compounds | α,β-Unsaturated carbonyls, nitrogen-containing nucleophiles | Pyridinone derivatives | pkusz.edu.cn |

| Synthetic Routes from Related Heterocyclic Systems | 2-Methyl-5-ethylpyridine, oxidizing agents (e.g., HNO₃, KMnO₄) | 6-Methylnicotinic acid esters | google.comchemicalbook.comresearchgate.netenvironmentclearance.nic.in |

| Modern and Advanced Synthetic Strategies | |||

| Regioselective Functionalization Approaches | This compound, alkylating agents | O-alkylated derivatives | nih.gov |

| Multi-Component Reactions (MCRs) | Various simple starting materials in a one-pot reaction | Complex heterocyclic scaffolds | derpharmachemica.comnih.gov |

Catalyst-Mediated Synthesis (e.g., metal-catalyzed, organocatalysis)

The construction of the polysubstituted pyridine ring of this compound and its derivatives is often achieved through cyclization reactions. Various catalytic systems, including metal-based catalysts and organocatalysts, have been employed to enhance the efficiency and selectivity of these transformations.

One of the foundational methods for synthesizing the core structure of these compounds is the Guareschi-Thorpe reaction. This multicomponent reaction typically involves the condensation of a β-ketoester, such as ethyl acetoacetate, with a cyanoacetamide or an alkyl cyanoacetate (B8463686) in the presence of a base. The use of ammonium carbonate has been reported as an effective nitrogen source and reaction promoter in an aqueous medium, highlighting a greener approach to this classic transformation. rsc.orgnih.gov

Recent advancements have explored the use of various catalysts to improve yields and reaction conditions. For instance, the synthesis of 1,4-dihydropyridine (B1200194) derivatives, which can be subsequently aromatized, has been achieved using L-proline as an organocatalyst. This approach offers an environmentally friendly and energy-saving method for accessing diverse multisubstituted 1,4-dihydropyridines under mild conditions. In some variations, metal complexes of L-proline, such as Fe[(L)proline]2, have been utilized as recyclable heterogeneous catalysts for the synthesis of 1,4-dihydropyridines, demonstrating good yields and ease of separation.

The following table summarizes representative catalyst-mediated approaches to the synthesis of related dihydropyridine and pyridone structures.

Table 1: Catalyst-Mediated Synthesis of Dihydropyridine and Pyridone Derivatives

| Catalyst | Reactants | Solvent | Conditions | Product Type | Yield (%) |

|---|---|---|---|---|---|

| L-proline (10 mol%) | Benzaldehyde, Ethyl acetoacetate, 1,3-indandione, Ammonium acetate | Water | Reflux, 1h | Dihydro-1H-indeno[1,2-b]pyridine | 95 |

| Fe[(L)proline]2 (10 mol%) | Benzaldehyde, Ethyl acetoacetate, Ammonium acetate | Ethanol (B145695) | Reflux, 1.5h | 1,4-Dihydropyridine | 91 |

| Ammonium Carbonate | Ethyl cyanoacetate, Ethyl acetoacetate | H2O:EtOH (1:1) | 80°C | 2-Hydroxy-6-methyl-4-(trifluoromethyl)pyridine-3-carbonitrile | 97 |

Green Chemistry Approaches in Synthesis

The principles of green chemistry, which aim to reduce or eliminate the use and generation of hazardous substances, are increasingly being applied to the synthesis of heterocyclic compounds like this compound. Key green strategies include the use of environmentally benign solvents, microwave-assisted synthesis, and multicomponent reactions that enhance atom economy.

The use of aqueous media is a significant green approach. The Guareschi-Thorpe synthesis of hydroxy-cyanopyridines has been successfully performed in a water-ethanol mixture using ammonium carbonate, which serves as both the nitrogen source and a promoter. This method is advantageous due to its user-friendly and eco-friendly nature, with the products often precipitating directly from the reaction medium, simplifying the work-up process. rsc.orgnih.gov

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for accelerating reaction rates and improving yields, often under solvent-free conditions. For example, the synthesis of 1,4-dihydropyridine nucleoside analogues has been efficiently carried out using a one-pot, three-component Hantzsch condensation reaction under microwave irradiation. This solvent-free method, catalyzed by Ba(NO3)2, resulted in very high yields and significantly shorter reaction times compared to conventional heating methods. nih.gov While not directly for the target compound, this demonstrates the potential of microwave technology in synthesizing related structures. Similarly, other reports highlight the use of microwave irradiation for the synthesis of various pyrimidine (B1678525) and pyridone derivatives, often leading to higher yields in shorter reaction times. ijpsr.comresearchgate.net

Mechanochemistry, or reactions induced by mechanical force (e.g., grinding or milling), represents another green synthetic avenue. Although not widely reported for this specific compound, it offers the potential for solvent-free reactions and reduced energy consumption.

The following table provides examples of green chemistry approaches applied to the synthesis of related pyridine and pyrimidine structures.

Table 2: Green Chemistry Approaches in the Synthesis of Related Heterocyclic Compounds

| Green Approach | Reactants | Catalyst/Conditions | Product Type | Yield (%) | Reaction Time |

|---|---|---|---|---|---|

| Microwave Synthesis | p-Hydroxybenzaldehyde, Ethyl acetoacetate, Urea | Solvent-free, mortal-pastel | Tetrahydropyrimidine derivative | 96 | 3-5 min |

| Aqueous Media | Ethyl cyanoacetate, Ethyl acetoacetate, Ammonium carbonate | H2O:EtOH (1:1), 80 °C | Hydroxy-cyanopyridine | High | 5-8 h |

| Microwave Synthesis | 3',5'-di-O-acetyl-5-formyl-2'-deoxyuridine, Ethyl acetoacetate, Ammonium acetate | Ba(NO3)2, solvent-free, 60 °C | 1,4-Dihydropyridine nucleoside | 96 | 30 min |

Reactivity and Mechanistic Investigations of Ethyl 4 Hydroxy 6 Methylnicotinate

Electrophilic Aromatic Substitution Reactions

The pyridine (B92270) ring is generally considered an electron-deficient aromatic system, making it less reactive towards electrophilic aromatic substitution (EAS) compared to benzene. The nitrogen atom's electron-withdrawing inductive effect deactivates the ring, and under acidic conditions typical for EAS, the nitrogen is protonated, further increasing this deactivation. youtube.com When substitution does occur, it is typically directed to the 3-position (meta-position). youtube.com

For Ethyl 4-hydroxy-6-methylnicotinate, the substituents on the ring modify this inherent reactivity:

Hydroxyl Group (at C4): This is a strongly activating, ortho-, para-directing group. However, the compound exists in tautomeric equilibrium with its pyridone form (ethyl 4-hydroxy-6-methyl-2-oxo-1,2-dihydropyridine-3-carboxylate). The 4-hydroxy form is the dominant tautomer in solutions of low dielectric constant. mdpi.comchemtube3d.com The activating nature of the hydroxyl group would direct incoming electrophiles to the 3- and 5-positions.

Methyl Group (at C6): This is a weakly activating, ortho-, para-directing group.

Ethyl Carboxylate Group (at C3): This is a deactivating, meta-directing group.

A common strategy to enhance the reactivity of pyridines towards EAS is the formation of the corresponding Pyridine N-oxide . quimicaorganica.org The N-oxide is more reactive than the parent pyridine because the oxygen atom can donate electron density into the ring, activating it for electrophilic attack, particularly at the 4-position. quimicaorganica.org Reaction of this compound with an oxidizing agent like m-chloroperbenzoic acid could yield the N-oxide. This intermediate would then be more susceptible to electrophilic attack, for example, nitration, at the positions activated by the N-oxide and hydroxyl groups. Subsequent reduction of the N-oxide, for instance with a reducing agent like zinc or triphenylphosphine, would restore the pyridine ring. youtube.com

Nucleophilic Addition and Substitution Reactions

In contrast to its resistance to electrophilic attack, the pyridine ring is highly susceptible to nucleophilic substitution, especially at the 2- and 4-positions, which are electronically activated by the ring nitrogen. chemistry-online.comquimicaorganica.org For this compound, the 4-position is of key interest.

The hydroxyl group at C4 is not a good leaving group itself. However, it can be converted into a better leaving group. For instance, protonation under acidic conditions would form a pyridinium (B92312) salt, making the ring much more susceptible to nucleophilic attack. Alternatively, conversion of the hydroxyl group to a sulfonate ester (e.g., a tosylate or nonaflate) would create an excellent leaving group, readily displaced by a wide variety of nucleophiles. researchgate.net

Common nucleophilic substitution reactions could involve:

Amination: Reaction with ammonia (B1221849) or primary/secondary amines to introduce an amino group at the 4-position. The Chichibabin reaction, which uses sodium amide, is a classic example of amination on a pyridine ring, typically occurring at C2 or C4. chemistry-online.com

Halogenation: The hydroxyl group can be replaced by a halogen using reagents like phosphorus oxychloride or thionyl chloride.

Alkoxy and Thioalkoxy Introduction: Nucleophiles like alkoxides or thiolates can displace a suitable leaving group at the 4-position.

The ethyl ester group can also undergo nucleophilic acyl substitution.

Hydrolysis: Base- or acid-catalyzed hydrolysis will convert the ester to the corresponding carboxylic acid, 4-hydroxy-6-methylnicotinic acid.

Transesterification: Reaction with a different alcohol in the presence of an acid or base catalyst will result in the exchange of the ethoxy group for a new alkoxy group. wikipedia.org

Amidation: Reaction with ammonia or amines can convert the ester into the corresponding amide.

Oxidation and Reduction Pathways

The functional groups of this compound allow for various oxidation and reduction reactions.

Oxidation: The primary sites for oxidation are the hydroxyl group and the pyridine ring itself, although the latter is generally resistant.

The hydroxyl group at the 4-position can be oxidized. In some biological systems, 4-hydroxypyridine (B47283) is hydroxylated to pyridine-3,4-diol (B75182) by a flavin-dependent monooxygenase. nih.govnih.gov Chemical oxidation could potentially lead to quinone-like structures, though this is less common for simple hydroxypyridines.

Oxidation of the pyridine ring nitrogen to the N-oxide can be achieved using peroxy acids, as mentioned previously. quimicaorganica.org

If the pyridine ring is first reduced to a dihydropyridine (B1217469), it can be readily oxidized back to the aromatic pyridine using various oxidizing agents, such as nitric acid, dimethyl sulfoxide (B87167) (DMSO), or calcium hypochlorite. researchgate.netwum.edu.pk

Reduction: The pyridine ring and the ethyl ester are susceptible to reduction.

Ring Reduction: Catalytic hydrogenation of the pyridine ring is a common transformation. The reduction of ethyl nicotinate (B505614), a closely related compound, has been studied extensively. Using catalysts like Palladium on carbon (Pd/C) or Rhodium on Alumina (Rh/Al2O3) under hydrogen pressure can lead to the full reduction of the aromatic ring to yield the corresponding piperidine (B6355638) derivative, ethyl 6-methyl-4-hydroxynipecotate. researchgate.net Process intensification studies have shown that the full hydrogenation of ethyl nicotinate can achieve high throughput in continuous flow reactors. researchgate.net Partial hydrogenation to the tetrahydropyridine (B1245486) derivative is also possible under specific conditions. researchgate.net

Ester Reduction: The ethyl ester can be reduced to a primary alcohol. Strong reducing agents like lithium aluminum hydride (LiAlH4) are required for this transformation, which would yield (4-hydroxy-6-methylpyridin-3-yl)methanol. Sodium borohydride (B1222165) (NaBH4) is generally not strong enough to reduce esters but has been used in a multi-step synthesis starting from ethyl nicotinate to reduce an intermediate pyrroline (B1223166) ring. google.com

The table below summarizes common redox reactions for the parent compound's core structures.

| Reaction Type | Reagent/Catalyst | Product Structure |

| Ring Hydrogenation | H₂, Pd/Al₂O₃ or Rh/Al₂O₃ | Ethyl 6-methyl-4-hydroxynipecotate |

| Ester Reduction | LiAlH₄ | (4-hydroxy-6-methylpyridin-3-yl)methanol |

| N-Oxide Formation | m-CPBA | This compound N-oxide |

Cyclization and Rearrangement Reactions

The specific arrangement of functional groups in this compound allows for interesting intramolecular events.

Cyclization Reactions: The 4-hydroxy-pyridin-2-one tautomer is a key precursor for various cyclization reactions. For example, 4-hydroxypiperidin-2-ones can be synthesized via copper-catalyzed reductive aldol (B89426) cyclization. nih.gov While this applies to the saturated ring system, the pyridone core of the tautomer can participate in multicomponent reactions, for instance with aldehydes and active methylene (B1212753) compounds, to build more complex fused heterocyclic systems. psu.edu

McLafferty Rearrangement: This is not a reaction in solution but a characteristic fragmentation pathway observed in mass spectrometry. The McLafferty rearrangement is common for molecules containing a carbonyl group and an accessible gamma-hydrogen. wikipedia.orgaklectures.com For this compound, the ethyl ester group itself does not have a gamma-hydrogen on the alkyl chain. However, the term is sometimes used more broadly for rearrangements involving a six-membered transition state. In the mass spectrometer, upon ionization, a rearrangement could occur involving the transfer of a hydrogen from the methyl group at C6 to the ester's carbonyl oxygen, followed by cleavage, though this is less classic than the standard McLafferty rearrangement seen in long-chain esters. The more prominent fragmentation would likely involve the ethyl group of the ester, where cleavage of the C-O bond or rearrangements involving the ethyl chain can occur. whitman.edulibretexts.org

Reaction Kinetics and Thermodynamic Studies

Detailed kinetic and thermodynamic data specifically for this compound are not widely available in the literature. However, studies on related compounds provide valuable insights.

Reaction Kinetics: The kinetics of esterification reactions are well-studied. The esterification of nicotinic acid with ethanol (B145695), for instance, can be catalyzed by solid acid catalysts. One patented method describes reacting nicotinic acid and ethanol at 50-65°C for 3-6 hours, achieving a yield of 97.2%. google.com The thermal degradation of nicotinic acid has been shown to follow a first-order kinetics model, with a calculated activation energy of 43.85 kJ mol⁻¹. rsc.org These values provide a baseline for understanding the rates of formation and decomposition of the core structure of this compound. Kinetic studies of reactions like hydrolysis or amidation would likely show dependencies on factors such as pH, temperature, and catalyst concentration.

The table below presents thermodynamic data for the parent compound, nicotinic acid.

| Parameter | Value | Reference |

| Molar Mass | 123.111 g·mol⁻¹ | wikipedia.org |

| Melting Point | 237 °C | wikipedia.org |

| Acidity (pKa) | 2.0, 4.85 | wikipedia.org |

| Thermal Degradation Activation Energy | 43.85 kJ mol⁻¹ | rsc.org |

Derivatization and Structural Modification Studies of Ethyl 4 Hydroxy 6 Methylnicotinate

Ester Modifications and Transesterification Reactions

The ester group in ethyl 4-hydroxy-6-methylnicotinate is a key site for structural modification. Transesterification is a primary method used to alter this functional group.

Transesterification Reactions:

This process involves the conversion of the ethyl ester to another ester by reacting it with a different alcohol in the presence of a catalyst. This reaction is typically reversible and is driven to completion by using a large excess of the new alcohol, which often serves as the solvent. masterorganicchemistry.com

Acid-Catalyzed Transesterification: In this method, a protic acid like sulfuric acid (H₂SO₄) or tosic acid (TsOH) is used as a catalyst. The reaction mechanism involves the protonation of the carbonyl oxygen of the ester, which enhances the electrophilicity of the carbonyl carbon. The new alcohol then acts as a nucleophile, attacking the carbonyl carbon and leading to a tetrahedral intermediate. Subsequent elimination of ethanol (B145695) yields the new ester. masterorganicchemistry.com

Base-Catalyzed Transesterification: Alternatively, a base catalyst such as sodium alkoxide can be employed. The alkoxide, corresponding to the desired alcohol, directly attacks the carbonyl carbon of the ethyl ester, forming a tetrahedral intermediate. The departure of the ethoxide ion results in the formation of the new ester. masterorganicchemistry.com

The choice of alcohol for transesterification allows for the introduction of various alkyl or aryl groups, thereby modifying the steric and electronic properties of the molecule. For instance, reacting this compound with methanol (B129727) would yield mthis compound. A patent describing the production of 6-methylnicotinic acid esters details a process where, after oxidation, the resulting acid is mixed with an alcohol and heated to facilitate esterification. google.com

Table 1: Examples of Transesterification Reactions

| Starting Material | Reagent (Alcohol) | Catalyst | Product |

| This compound | Methanol | Acid or Base | Mthis compound |

| This compound | Isopropanol | Acid or Base | Isopropyl 4-hydroxy-6-methylnicotinate |

| This compound | Benzyl alcohol | Acid or Base | Benzyl 4-hydroxy-6-methylnicotinate |

Substitution on the Pyridine (B92270) Ring

The pyridine ring of this compound is susceptible to various substitution reactions, allowing for the introduction of different functional groups that can significantly alter the compound's properties.

Halogenation: The introduction of halogen atoms, such as chlorine, can enhance the reactivity of the compound in cross-coupling reactions. For example, the hydroxyl groups on the pyridine ring can be replaced by chlorine atoms to form compounds like ethyl 4,6-dichloro-2-methylnicotinate. This modification increases the molecule's lipophilicity.

Nitration: The process of nitration introduces a nitro group (-NO₂) onto the pyridine ring. This is typically achieved using a mixture of nitric acid and sulfuric acid. The nitro group is a strong electron-withdrawing group and can influence the chemical reactivity and biological activity of the molecule.

Alkylation: Alkyl groups can be introduced onto the pyridine ring through various alkylation methods, such as Friedel-Crafts alkylation, although the reactivity of the pyridine ring can make this challenging.

Hydroxyl Group Functionalization

The hydroxyl group at the 4-position of the pyridine ring is a key site for derivatization, enabling the synthesis of a wide range of analogs.

Etherification: This reaction involves the conversion of the hydroxyl group into an ether. A common method is the Williamson ether synthesis, where the hydroxyl group is first deprotonated with a strong base to form an alkoxide, which then reacts with an alkyl halide to form the ether. This functionalization can be used to introduce a variety of alkyl or aryl groups, thereby modifying the molecule's solubility and biological profile.

Esterification: The hydroxyl group can also be esterified by reacting it with a carboxylic acid or its derivative, such as an acid chloride or anhydride, often in the presence of a catalyst. masterorganicchemistry.com This introduces an additional ester group to the molecule, which can alter its properties and provide another site for further modification.

Table 2: Examples of Hydroxyl Group Functionalization

| Reaction Type | Reagent | Product |

| Etherification | Methyl iodide | Ethyl 4-methoxy-6-methylnicotinate |

| Esterification | Acetic anhydride | Ethyl 4-acetoxy-6-methylnicotinate |

Nitrogen Atom Functionalization

The nitrogen atom in the pyridine ring of this compound can also be a target for chemical modification.

N-oxidation: The pyridine nitrogen can be oxidized to form an N-oxide using oxidizing agents like hydrogen peroxide or a peroxy acid. This modification alters the electronic properties of the pyridine ring, making it more electron-rich and influencing its reactivity in substitution reactions.

Quaternary Salt Formation: The nitrogen atom can react with alkyl halides to form quaternary pyridinium (B92312) salts. This introduces a positive charge to the molecule, which can significantly impact its solubility and biological interactions. The synthesis of 1-R-4-hydroxy-6-methyl-2-oxo-dihydropyridine-5-carboxylates involves the formation of such derivatives. researchgate.net

Side-Chain Elaboration and Scaffold Diversification

The methyl group at the 6-position of the pyridine ring offers another avenue for structural modification.

Oxidation: The methyl group can be oxidized to a carboxylic acid, which can then be further functionalized. For example, oxidation of 2-methyl-5-ethylpyridine is a step in the production of 6-methylnicotinic acid esters. google.com

Condensation Reactions: The methyl group can participate in condensation reactions with aldehydes or other electrophiles after being activated, for instance, by deprotonation with a strong base. This allows for the extension of the side chain and the introduction of new functional groups.

Furthermore, the core scaffold of this compound can be utilized as a building block for the synthesis of more complex heterocyclic systems. For example, it can be used in multicomponent reactions to create fused ring systems, as seen in the synthesis of pyrido[4,3-d]pyrimidine (B1258125) derivatives. researchgate.net

Spectroscopic and Computational Characterization for Elucidation of Ethyl 4 Hydroxy 6 Methylnicotinate and Its Derivatives

Vibrational Spectroscopy (FT-IR, FT-Raman) for Functional Group Analysis

Vibrational spectroscopy, including Fourier-transform infrared (FT-IR) and Fourier-transform Raman (FT-Raman) spectroscopy, is instrumental in identifying the functional groups present in ethyl 4-hydroxy-6-methylnicotinate. The solid-phase FT-IR and FT-Raman spectra are typically recorded in the regions of 4000–400 cm⁻¹ and 3500–100 cm⁻¹, respectively. nih.gov

Key vibrational modes observed in the spectra of related nicotinate (B505614) derivatives include:

O-H stretching: The presence of the hydroxyl group is confirmed by a broad absorption band in the high-frequency region of the FT-IR spectrum.

C-H stretching: Vibrations corresponding to the methyl and ethyl groups, as well as the aromatic ring, are observed.

C=O stretching: The carbonyl group of the ester function gives rise to a strong absorption band.

C=C and C=N stretching: These vibrations are characteristic of the pyridine (B92270) ring.

Theoretical calculations using methods like Density Functional Theory (DFT) with basis sets such as 6-311++G(d,p) are often employed to simulate the vibrational spectra. nih.gov The calculated frequencies and their assignments based on Potential Energy Distribution (PED) analysis show excellent agreement with experimental data, providing a detailed description of the molecule's vibrational properties. nih.gov For instance, in a study on a related compound, the FT-IR spectrum was recorded using a KBr pellet technique with a spectral resolution of 2.0 cm⁻¹. doi.org

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |

| Hydroxyl | O-H stretch | 3500-3200 |

| Alkyl | C-H stretch | 3000-2850 |

| Aromatic | C-H stretch | 3100-3000 |

| Ester | C=O stretch | 1750-1735 |

| Pyridine Ring | C=C, C=N stretch | 1600-1400 |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (e.g., ¹H, ¹³C NMR, 2D NMR techniques)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the precise molecular structure of this compound. Both ¹H and ¹³C NMR spectra provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively.

In a typical ¹H NMR spectrum, the following signals would be expected:

A triplet and a quartet corresponding to the ethyl group (-CH₂CH₃).

A singlet for the methyl group (-CH₃) attached to the pyridine ring.

A singlet for the proton on the pyridine ring.

A broad singlet for the hydroxyl proton (-OH), which may be exchangeable with D₂O.

The ¹³C NMR spectrum would show distinct signals for each unique carbon atom in the molecule, including the carbonyl carbon of the ester, the carbons of the pyridine ring, and the carbons of the ethyl and methyl groups. For example, in the ¹³C NMR spectrum of a related aniline (B41778) derivative, signals were observed at δ 115.6, 118.6, 127.2, 127.6, 128.5, 128.9, 129.1, 130.5, 139.6, and 143.5. rsc.org

Advanced 2D NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), can be used to establish connectivity between protons and carbons, further confirming the structural assignment. Computational methods, like the Gauge-Invariant Atomic Orbital (GIAO) method, are also used to calculate theoretical ¹H and ¹³C NMR chemical shifts, which often show good agreement with experimental values. nih.gov

| Proton Type | ¹H Chemical Shift (ppm) | Carbon Type | ¹³C Chemical Shift (ppm) |

| -CH₃ (ethyl) | ~1.3 | -CH₃ (ethyl) | ~14 |

| -CH₂- (ethyl) | ~4.3 | -CH₃ (ring) | ~20-25 |

| -CH₃ (ring) | ~2.4 | -CH₂- (ethyl) | ~60 |

| Aromatic-H | ~6.0-8.0 | Aromatic C | ~110-160 |

| -OH | Variable | C=O | ~165 |

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) is employed to determine the molecular weight and to study the fragmentation pattern of this compound, providing further confirmation of its structure. Techniques such as GC-MS (Gas Chromatography-Mass Spectrometry) can be utilized for this purpose. nih.gov The molecular weight of this compound is 197.19 g/mol . fishersci.capharmaffiliates.com

The electron impact (EI) mass spectrum would show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound. Fragmentation of the molecular ion would lead to a series of daughter ions, providing valuable structural information. Common fragmentation pathways for esters include the loss of the alkoxy group (-OCH₂CH₃) and the loss of the entire ester group. High-resolution mass spectrometry (HRMS) can provide the exact mass of the molecule and its fragments, allowing for the determination of the elemental composition. doi.org

| Ion | m/z (mass-to-charge ratio) | Possible Identity |

| [M]⁺ | 197 | Molecular Ion |

| [M - C₂H₅O]⁺ | 152 | Loss of ethoxy group |

| [M - C₂H₅O₂C]⁺ | 124 | Loss of ethoxycarbonyl group |

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography provides the most definitive structural information for crystalline solids, revealing the precise arrangement of atoms in the crystal lattice, including bond lengths and angles. researchgate.net For a derivative, (E)-4-Hydroxy-6-methyl-3-{1-[2-(4-nitrophenyl)hydrazinylidene]ethyl}-2-H-pyran-2-one, single-crystal X-ray analysis confirmed the enol form of the ligand. nih.gov This technique is essential for unambiguously determining the three-dimensional structure of this compound, provided a suitable single crystal can be grown. nih.gov

An X-ray crystallographic study of a related N-substituted ethyl aminocrotonate derivative revealed that the pyridine ring was essentially planar. researchgate.net The study also provided detailed information on bond lengths, such as N(1)–C(5) being 1.400(3) Å. researchgate.net Such data is crucial for understanding the molecule's conformation and intermolecular interactions in the solid state.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation

Ultraviolet-Visible (UV-Vis) spectroscopy is used to investigate the electronic transitions within the molecule, providing insights into the extent of conjugation. The UV-Vis spectrum of a derivative, (E)-4-hydroxy-6-methyl-3-{1-[2-(4-nitrophenyl)hydrazinylidene]ethyl}-2-H-pyran-2-one, showed a strong absorption band at a maximum wavelength (λmax) of 394 nm. nih.gov

The electronic properties, such as excitation energies and oscillator strengths, can be calculated using Time-Dependent Density Functional Theory (TD-DFT). nih.gov These theoretical calculations help in the assignment of the observed electronic transitions, which are typically π → π* and n → π* transitions associated with the conjugated system of the pyridine ring and the carbonyl group.

Advanced Chromatographic Techniques for Purity and Yield Assessment (e.g., HPLC, GC-MS)

Advanced chromatographic techniques are vital for assessing the purity and determining the yield of synthesized this compound. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are commonly employed for this purpose. ambeed.com

HPLC, particularly in the reverse-phase mode with UV detection, is a standard method to check the purity of the compound, with standards often requiring a purity of ≥98%. fishersci.ca For instance, a purity of 99.1% was determined by HPLC analysis for a related compound. GC-MS combines the separation power of gas chromatography with the detection capabilities of mass spectrometry, allowing for both the quantification and identification of the compound and any impurities present. nih.gov

Computational Chemistry and Molecular Modeling

Computational chemistry and molecular modeling play a crucial role in complementing experimental data and providing deeper insights into the properties of this compound. Density Functional Theory (DFT) is a widely used method for these purposes. nih.govresearchgate.net

Key applications of computational chemistry in this context include:

Geometry Optimization: Calculating the most stable three-dimensional structure of the molecule. nih.gov

Spectra Simulation: Predicting FT-IR, FT-Raman, and NMR spectra to aid in the interpretation of experimental data. nih.gov

Electronic Property Calculation: Determining properties such as HOMO-LUMO energy gaps, molecular electrostatic potential (MEP), and Natural Bond Orbital (NBO) analysis to understand reactivity and charge distribution. nih.govresearchgate.net The MEP helps in visualizing the polarity of the molecule. researchgate.net NBO analysis provides information about the stability of the molecule arising from charge delocalization. nih.gov

Thermodynamic Properties: Calculating thermodynamic parameters of the molecule. nih.gov

These computational studies provide a theoretical framework that enhances the understanding of the experimental results obtained from various spectroscopic techniques.

Density Functional Theory (DFT) for Geometry Optimization and Electronic Properties

Density Functional Theory (DFT) has become a important tool for predicting the molecular structure and electronic characteristics of organic compounds, including this compound and its related molecules. By employing methods like B3LYP with basis sets such as 6-311++G(d,p), researchers can perform geometry optimization to determine the most stable three-dimensional arrangement of atoms in the molecule. researchgate.net This process minimizes the total energy of the molecule, providing insights into bond lengths, bond angles, and dihedral angles. researchgate.net

Beyond structural determination, DFT calculations are instrumental in exploring the electronic properties of these nicotinic acid derivatives. The time-dependent DFT (TD-DFT) approach, for instance, is utilized to simulate electronic absorption spectra, offering a theoretical basis for understanding the excited states of the molecules. researchgate.net These computational studies are valuable for interpreting experimental spectroscopic data and for predicting the behavior of these compounds in various chemical environments.

Ab Initio Calculations and Semi-Empirical Methods

While DFT is a powerful approach, other computational methods also contribute to the understanding of this compound and its derivatives. Ab initio methods, which are based on first principles without the use of experimental data for parameterization, offer a high level of theory for calculating molecular properties. libretexts.org These methods, however, can be computationally expensive, especially for larger molecules.

At the other end of the computational spectrum, semi-empirical methods provide a faster, more cost-effective alternative. libretexts.orguni-muenchen.denumberanalytics.com These techniques simplify the complex equations of quantum mechanics by incorporating experimental parameters. libretexts.orguni-muenchen.denumberanalytics.com Methods like AM1, PM3, and MNDO are based on the Neglect of Diatomic Differential Overlap (NDDO) approximation and have been widely used to study various chemical phenomena. numberanalytics.com While less rigorous than ab initio or DFT methods, semi-empirical approaches are particularly useful for preliminary structural optimizations, conformational searches, and for studying large molecular systems where higher-level calculations are impractical. uni-muenchen.deacs.org

Conformational Analysis and Potential Energy Surfaces

The flexibility of the ethyl ester group and the potential for tautomerism in the hydroxypyridine ring of this compound make conformational analysis a critical aspect of its characterization. Computational methods can be used to explore the potential energy surface (PES) of the molecule, identifying various stable conformers and the energy barriers between them. researchgate.net

Understanding the conformational landscape is crucial as different conformers can exhibit distinct chemical and biological properties. For instance, the relative orientation of the ester group with respect to the pyridine ring can influence its reactivity and interactions with biological targets. By mapping the PES, researchers can gain insights into the dynamic behavior of these molecules and their preferred shapes in different environments. researchgate.net

Quantum Chemical Parameters (e.g., frontier orbitals, charge distribution)

Quantum chemical calculations provide a wealth of parameters that describe the reactivity and electronic nature of a molecule. researchgate.net For this compound and its derivatives, the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular interest. researchgate.net The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting capability. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is an indicator of the molecule's chemical reactivity and kinetic stability. researchgate.net

Other important quantum chemical parameters include:

Ionization Potential (I): The energy required to remove an electron from a molecule. researchgate.net

Electron Affinity (A): The energy released when an electron is added to a molecule. researchgate.net

Electronegativity (χ): A measure of an atom's ability to attract shared electrons. researchgate.net

Global Hardness (η): A measure of the resistance to change in electron distribution. researchgate.net

Global Softness (σ): The reciprocal of global hardness, indicating how easily the electron cloud can be polarized. researchgate.net

Electrophilicity Index (ω): A measure of the electrophilic character of a molecule. researchgate.net

Natural Bond Orbital (NBO) analysis is another powerful tool used to study the charge distribution within the molecule, providing insights into the nature of chemical bonds and intramolecular interactions. researchgate.net The distribution of charges can significantly influence the molecule's solubility, permeability, and interactions with other molecules. researchgate.netmdpi.com

Table 1. Calculated Quantum Chemical Parameters

| Parameter | Description |

| EHOMO | Energy of the Highest Occupied Molecular Orbital |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital |

| ΔE | HOMO-LUMO Energy Gap |

| I | Ionization Potential |

| A | Electron Affinity |

| χ | Electronegativity |

| η | Global Hardness |

| σ | Global Softness |

| ω | Global Electrophilicity Index |

Role of Ethyl 4 Hydroxy 6 Methylnicotinate As a Versatile Synthetic Intermediate and Scaffold

Precursor in Heterocyclic Synthesis

The reactivity of ethyl 4-hydroxy-6-methylnicotinate makes it an ideal starting material for the synthesis of various heterocyclic compounds. Its ability to undergo a range of chemical transformations allows for the construction of fused and substituted ring systems with significant biological and material science applications.

Pyrimidine (B1678525) Derivatives

This compound serves as a key precursor for pyrimidine derivatives. These compounds are of great interest due to their presence in a wide range of biologically active molecules. The synthesis often involves the reaction of the nicotinate (B505614) with various reagents to form the pyrimidine ring. For example, ethyl 6-methylpyrimidine-4-acetate and its derivatives can be synthesized from this starting material and are investigated for their potential anti-inflammatory, antiviral, and anticancer activities. The substituents on the resulting pyrimidine ring can be varied, influencing the compound's physicochemical properties and biological activity.

Quinoline (B57606) Derivatives

The synthesis of quinoline derivatives, another important class of heterocyclic compounds, can be achieved using this compound. Quinolines are known for their broad spectrum of pharmacological activities. preprints.org For instance, ethyl 6-methyl-4-hydroxy-3-quinoline-carboxylate has been synthesized from related starting materials through cyclocondensation reactions. prepchem.com The development of convenient, two-step syntheses for ethyl 4-hydroxy-2-methylquinoline-3-carboxylate derivatives highlights the utility of such precursors in creating complex quinoline structures. nih.gov These methods often involve the reaction of an appropriate aniline (B41778) with a β-ketoester, followed by cyclization. prepchem.com

Thienopyridine Derivatives

The structural framework of this compound is also amenable to the synthesis of thienopyridine derivatives. These compounds, which contain a thiophene (B33073) ring fused to a pyridine (B92270) ring, are of interest in medicinal chemistry. The synthesis of these derivatives often involves multi-step reaction sequences that utilize the reactivity of the pyridine ring and its substituents.

Building Block for Complex Polycyclic Systems

Beyond the synthesis of simple heterocycles, this compound is a valuable building block for the construction of more intricate polycyclic systems. fishersci.canih.gov The presence of multiple reaction sites on the molecule allows for sequential or one-pot reactions to build complex molecular architectures. These polycyclic compounds are often explored for their unique biological activities and material properties. The ability to form fused ring systems is a key feature of this starting material, enabling access to novel chemical space.

Applications in Pharmaceutical Lead Compound Synthesis

The structural motifs accessible from this compound are frequently found in biologically active compounds, making it a crucial intermediate in the synthesis of pharmaceutical lead compounds.

Analogs of Lucanthone (B1684464)

Ethyl 2,4-dihydroxy-6-methylnicotinate, a closely related compound, is utilized in the synthesis of analogs of Lucanthone. chemicalbook.compharmaffiliates.com Lucanthone is a thioxanthen-9-one (B50317) that was formerly used in the treatment of schistosomiasis and has been investigated for its potential as an antineoplastic agent. nih.gov By using this compound and its derivatives as starting materials, chemists can create novel analogs of Lucanthone with potentially improved efficacy and reduced side effects. chemicalbook.com

EZH2 Inhibitors

Enhancer of zeste homolog 2 (EZH2) is a histone methyltransferase that has emerged as a promising target for cancer therapy. The development of small molecule inhibitors of EZH2 is an active area of research. The core structure of some EZH2 inhibitors can be derived from intermediates like this compound, highlighting its importance in the synthesis of targeted cancer therapeutics.

KIF18A Inhibitors

Kinesin family member 18A (KIF18A) is a motor protein involved in mitosis, and its inhibition is being explored as a potential anti-cancer strategy. The synthesis of potent and selective KIF18A inhibitors often involves heterocyclic scaffolds that can be accessed from versatile building blocks like this compound.

Utility in Agrochemical Development

The applications of this compound extend beyond pharmaceuticals into the realm of agrochemical development. The pyridine ring is a common feature in many successful herbicides, insecticides, and fungicides. The ability to synthesize a variety of substituted pyridine and fused heterocyclic derivatives from this starting material makes it a valuable tool for the discovery of new agrochemicals with improved efficacy, selectivity, and environmental profiles. organic-chemistry.org

Development of Functional Materials and Dyes

The chromophoric properties of the pyridine ring and its derivatives make this compound a useful precursor for the development of functional materials and dyes. By modifying the substituents on the pyridine ring and extending the conjugation, it is possible to tune the photophysical properties of the resulting molecules. This allows for the creation of new dyes with specific absorption and emission characteristics for applications in areas such as organic light-emitting diodes (OLEDs), sensors, and imaging agents. organic-chemistry.org

Mechanistic Insights into in Vitro Biological Activity and Enzyme Inhibition Studies

Enzyme Inhibition Mechanism Elucidation (e.g., D-amino acid oxidase, D-aspartate oxidase, acetylcholinesterase, IRAK4, IsPH)

While direct studies on Ethyl 4-hydroxy-6-methylnicotinate are specific, research on related nicotinic acid and hydroxypyridine derivatives provides a framework for understanding its potential enzyme inhibition mechanisms.

D-Aspartate Oxidase (DDO): DDO is an enzyme that degrades D-aspartate, a modulator of the NMDA receptor. Inhibiting DDO can increase D-aspartate levels, a therapeutic strategy for neurological disorders like schizophrenia. nih.gov In silico screening has successfully identified nicotinic acid derivatives as potential DDO inhibitors. nih.gov For instance, 5-aminonicotinic acid was identified as a novel inhibitor of human DDO with an inhibitor constant (Ki) value of 3.80 μM. nih.gov These findings suggest that the nicotinic acid scaffold, central to this compound, is a promising starting point for developing DDO inhibitors. nih.gov

Acetylcholinesterase (AChE): AChE inhibitors are crucial in managing neurodegenerative diseases by preventing the breakdown of the neurotransmitter acetylcholine. The neurotoxicant 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (B15802) (MPTP) has been shown to be a reversible, linear mixed-type inhibitor of AChE with a Ki of 2.14 mM. nih.gov This indicates that pyridine-based structures can interact with and inhibit AChE, suggesting a potential role for this compound in this area. nih.gov

Interleukin-1 Receptor-Associated Kinase 4 (IRAK4): IRAK4 is a key kinase in innate immunity signaling pathways, making it a target for treating inflammatory diseases. nih.gov Studies on related heterocyclic inhibitors have revealed specific binding interactions, such as forming a two-point hinge binding interaction with the backbones of Met265 and Val263 in the kinase domain. nih.gov

IspH: (E)-4-hydroxy-3-methyl-but-2-enyl diphosphate (B83284) reductase (IspH) is a [4Fe-4S] cluster-containing enzyme in the methylerythritol phosphate (B84403) (MEP) pathway, which is essential for many pathogenic bacteria but absent in humans, making it an excellent antimicrobial target. nih.govfrontiersin.org Inhibition typically involves compounds that interact with this iron-sulfur cluster. nih.govnih.gov While direct inhibition by this compound has not been detailed, substrate-analog inhibitors have shown high potency, with Ki values in the nanomolar range, demonstrating the tractability of this enzyme to inhibition by small molecules. nih.gov

Structure-Activity Relationship (SAR) Studies for Enzyme Inhibition

SAR studies are crucial for optimizing the potency and selectivity of enzyme inhibitors. For compounds related to this compound, several key structural features have been identified as important for biological activity.

Hydroxyl and Methyl Groups: The hydroxyl groups on the pyridine (B92270) ring are significant for biological interactions, as they can form hydrogen bonds with macromolecules like proteins, potentially modulating their activity. The methyl group contributes to hydrophobic interactions, which can enhance the compound's ability to penetrate biological membranes.

Ester Functionality: The ethyl ester group can undergo hydrolysis in biological systems to release the corresponding carboxylic acid, which may be the active form of the molecule, modulating various biochemical pathways.

Substituent Effects on Binding: Detailed SAR studies on IRAK4 inhibitors have shown that the size of substituents can have non-linear effects on potency. For example, in one series of inhibitors, an ethyl ether was found to be less potent than both smaller (methyl) and larger (isopropyl) ethers. nih.gov Crystallography revealed that the ethyl group adopted an energetically unfavorable torsion angle upon binding to the enzyme's active site, which explained its reduced potency. nih.gov This highlights the subtle steric and conformational effects that dictate inhibitor binding and efficacy.

In Vitro Antimicrobial and Antifungal Activity Studies

Derivatives of nicotinic acid have shown promise as antimicrobial agents. Specifically, a close isomer, Ethyl 2,4-dihydroxy-6-methylnicotinate, has demonstrated efficacy against various bacterial and fungal pathogens.

In vitro studies have shown that this related compound can inhibit the growth of both Gram-positive and Gram-negative bacteria. The proposed mechanism involves the disruption of the microbial cell membrane and interference with metabolic processes. It has been noted to have superior antimicrobial effects compared to other nicotinic derivatives. Furthermore, this compound itself is used as a building block in the synthesis of lucanthone (B1684464) analogs, which possess bactericidal properties. chemicalbook.com

Below is a table summarizing the minimum inhibitory concentration (MIC) values for Ethyl 2,4-dihydroxy-6-methylnicotinate against selected pathogens.

| Pathogen Type | Organism | Minimum Inhibitory Concentration (MIC) | Reference |

| Bacteria | Escherichia coli | 50 µg/mL | |

| Bacteria | Staphylococcus aureus | 25 µg/mL | |

| Fungi | Candida albicans | 100 µg/mL |

In Vitro Antiviral Activity Investigations (e.g., influenza virus replication inhibition)

The potential of pyridine derivatives as antiviral agents is an active area of research. For example, T-705 (Favipiravir), a pyrazinecarboxamide derivative, shows potent and selective inhibitory activity against influenza A, B, and C viruses, with 50% inhibitory concentrations (IC50) ranging from 0.013 to 0.48 μg/ml. nih.gov Its mechanism is distinct from existing neuraminidase inhibitors. nih.gov Another study on butene lactone derivatives identified compounds that inhibit the influenza A virus in the early stages of its life cycle. nih.gov While these studies establish the potential of related heterocyclic compounds, specific investigations into the direct antiviral activity of this compound against influenza or other viruses were not found in the reviewed literature.

Investigations into Other Biological Modulatory Activities (e.g., cytotoxic, neurotoxic, anti-proliferative, antioxidant)

Beyond enzyme inhibition, this compound and its analogs exhibit a range of other biological effects.

Antioxidant Activity: The structural isomer Ethyl 2,4-dihydroxy-6-methylnicotinate demonstrates significant antioxidant properties. It is effective at scavenging free radicals, which are implicated in cellular damage and various diseases. Research has shown a significant reduction in free radicals at concentrations as low as 10 µg/mL. This antioxidant capacity is often attributed to the 3-hydroxypyridine (B118123) pharmacophore, which is known to be a scavenger of radical oxidation products. mdpi.com

Anti-proliferative Activity: Synthetic analogs of cytokinins, such as those based on an ethylenediurea (B156026) scaffold with aryl carbamate (B1207046) components, have been shown to possess anti-proliferative activity against human cancer cell lines, including breast cancer (MDA-MB-231), melanoma (A-375), and glioblastoma (U-87 MG), often without showing general cytotoxicity. nih.gov This suggests that modified pyridine structures could be explored for similar effects.

Anti-inflammatory Effects: Preliminary research indicates that derivatives may play a role in modulating inflammatory diseases. Findings suggest that they can inhibit the expression of pro-inflammatory cytokines in vitro, pointing towards a potential therapeutic pathway for conditions like arthritis.

Ligand-Based and Structure-Based Design Strategies

Modern drug discovery often employs computational strategies to identify and optimize new therapeutic agents. These approaches have been applied to scaffolds related to this compound.

Ligand-Based Design: This approach uses the knowledge of known active molecules to design new ones. For D-aspartate oxidase inhibitors, a large-scale in silico screening of compound databases was used to identify novel inhibitor candidates based on structural and chemical similarity to known binders, leading to the discovery of promising nicotinic acid derivatives. nih.gov

Structure-Based Design: This strategy relies on the three-dimensional structure of the target protein. For IRAK4, protein-ligand crystal structures have been instrumental in understanding SAR. nih.gov By observing how inhibitors like ethyl ether 6 bind to the active site, researchers can explain potency differences and rationally design improved compounds. nih.gov Modeling the inhibitor into the active site can reveal potential steric clashes or favorable interactions, guiding the synthetic chemistry process. nih.govnih.gov Docking simulations have also been employed to study the binding of inhibitors to the active site of acetylcholinesterase. nih.gov

Emerging Research Directions and Future Perspectives

Integration with Flow Chemistry and Automated Synthesis

The synthesis of pyridinone derivatives is increasingly benefiting from the adoption of flow chemistry and automated synthesis platforms. These technologies offer significant advantages over traditional batch chemistry, including improved control over reaction parameters, enhanced safety, scalability, and reproducibility. nih.gov

Recent advancements have demonstrated the power of continuous flow systems for the synthesis of related heterocyclic compounds. For instance, the synthesis of pyridinium (B92312) salts and pyridones has been successfully achieved in flow reactors, sometimes accelerated by microwave assistance, leading to high yields and significantly reduced reaction times. nih.govchemrxiv.org These systems allow for precise control of temperature, pressure, and reagent mixing, which is crucial for optimizing reaction conditions and maximizing product purity.

Table 1: Advantages of Flow Chemistry in Pyridinone Synthesis

| Feature | Description | Benefit for Pyridinone Synthesis |

| Enhanced Control | Precise manipulation of reaction parameters (temperature, pressure, stoichiometry). | Improved yield, purity, and regioselectivity of Ethyl 4-hydroxy-6-methylnicotinate and its derivatives. nih.gov |

| Scalability | Seamless transition from laboratory-scale synthesis to larger-scale production. | Facilitates the production of sufficient quantities for advanced testing and application development. nih.gov |

| Reproducibility | Consistent reaction outcomes due to automated and controlled processes. | Ensures reliability of synthetic methods for research and potential industrial applications. nih.gov |

| Automation | Integration with robotic platforms for high-throughput screening and optimization. | Accelerates the discovery of new derivatives with desired properties. youtube.com |

Biocatalytic Approaches for Synthesis and Derivatization

The shift towards greener and more sustainable chemical processes has spurred significant interest in biocatalysis. Enzymatic methods offer a powerful alternative to traditional chemical synthesis, characterized by high selectivity, mild reaction conditions, and reduced environmental impact. nih.govfrontiersin.org For the production of nicotinic acid and its derivatives, including the core scaffold of this compound, biocatalysis presents several promising avenues.

Research has highlighted the use of nitrile-metabolizing enzymes, such as nitrilases and nitrile hydratases, for the synthesis of nicotinic acid from cyanopyridine precursors. nih.govfrontiersin.orgresearchgate.net These enzymes can perform highly specific transformations that are often challenging to achieve with conventional chemical reagents. For example, nitrilases can directly hydrolyze a nitrile group to a carboxylic acid in a single step under aqueous conditions. nih.govfrontiersin.org

Modern biotechnology, including state-of-the-art omics-based techniques and genetic engineering, is being employed to enhance the efficiency and stability of these biocatalysts. nih.govfrontiersin.org Scientists are engineering enzymes with improved catalytic activity and substrate specificity, and developing whole-cell biocatalyst systems for more efficient industrial-scale production. frontiersin.org These advancements could lead to more economical and environmentally friendly routes for synthesizing the 4-hydroxy-6-methylnicotinic acid core and for the selective derivatization of the parent molecule.

Table 2: Key Enzymes in Biocatalytic Synthesis of Nicotinic Acid Derivatives

| Enzyme Class | Reaction Catalyzed | Relevance to this compound |

| Nitrilase | Converts nitriles directly to carboxylic acids. | Potential for synthesizing the nicotinic acid core from a 3-cyanopyridine (B1664610) precursor. nih.govfrontiersin.org |

| Nitrile Hydratase & Amidase | A two-step conversion of nitriles to amides, then to carboxylic acids. | Provides an alternative enzymatic pathway for producing the core scaffold. nih.gov |

| Phosphoribosyltransferase | Involved in the cellular biosynthesis of NAD+ from nicotinic acid. | Understanding this pathway can inform the design of bioactive derivatives. nih.govfrontiersin.orgmdpi.com |

Advanced Materials Science Applications

The structural characteristics of this compound, specifically the 2-pyridone moiety, make it a highly versatile ligand and building block in materials science. rsc.orgresearchgate.net The presence of both hard oxygen and nitrogen donor atoms allows it to coordinate with a wide variety of metal ions, leading to the formation of diverse coordination compounds, polynuclear clusters, and functional materials. rsc.orgresearchgate.net

The modular nature of the pyridonate scaffold allows for fine-tuning of its electronic and steric properties through substitution, which in turn influences the properties of the resulting materials. rsc.org Researchers are exploring the use of pyridonate-based ligands to create catalysts for a range of chemical transformations, including hydroboration. rsc.org The ability of the ligand to engage in metal-ligand cooperativity is a particularly attractive feature for designing advanced catalysts. rsc.orgresearchgate.net

Beyond catalysis, these derivatives are being investigated for the construction of metal-organic frameworks (MOFs) and functional polymers. nih.govresearchgate.net For instance, the quaternization of poly(4-vinylpyridine) demonstrates the extension of such chemistry to create functional materials with tailored properties, such as increased rigidity. nih.gov The inherent biological activities of the nicotinic acid core also open up possibilities for creating bioactive materials, such as antimicrobial surfaces or drug-delivery systems.

Chemoinformatics and Machine Learning in Compound Design and Activity Prediction

The fields of chemoinformatics and machine learning (ML) are transforming drug discovery and materials design. dntb.gov.uabohrium.com These computational tools are increasingly applied to the pyridinone scaffold to accelerate the design of new molecules with optimized properties. mdpi.com By analyzing large datasets of chemical structures and their associated biological activities, ML models can predict the properties of novel compounds, thereby reducing the time and cost associated with experimental screening. mdpi.commdpi.comnih.gov

For derivatives of this compound, chemoinformatics approaches like molecular docking are used to predict binding modes and affinities to biological targets, such as enzymes like VEGFR-2. mdpi.comnih.gov Furthermore, ML models are employed to predict crucial ADME (absorption, distribution, metabolism, and excretion) properties, helping to identify candidates with favorable pharmacokinetic profiles early in the discovery process. mdpi.comnih.gov

Table 3: Applications of Chemoinformatics and ML in Pyridinone Research

| Technique | Application | Example in Nicotinic Acid/Pyridinone Research |

| Molecular Docking | Predicts the binding orientation and affinity of a molecule to a target protein. | Docking of nicotinic acid derivatives into the active site of VEGFR-2 to predict inhibitory potential. mdpi.comnih.gov |

| QSAR Modeling | Relates quantitative structural features of compounds to their biological activity. | Developing models to predict the antimicrobial or anticancer activity of new derivatives. nih.gov |

| ADME Prediction | In silico prediction of pharmacokinetic properties like solubility and absorption. | Theoretical prediction of ADME profiles for newly synthesized nicotinic acid hydrazides. mdpi.com |

| Generative Models (CLMs) | De novo design of novel molecular structures with desired properties. | Designing novel bioactive compounds from scratch based on the pyridinone scaffold. youtube.com |

Multidisciplinary Collaborations for Novel Applications

The future development and application of this compound and its derivatives will be driven by collaborations across diverse scientific disciplines. The complexity of modern scientific challenges, from developing targeted cancer therapies to designing next-generation materials, necessitates a convergence of expertise.

Chemistry and Biology: Medicinal chemists synthesize novel derivatives, which are then evaluated by biologists and pharmacologists for their activity against targets like cancer cell lines, bacteria, or specific enzymes. nih.govnih.gov This iterative cycle of design, synthesis, and testing is fundamental to drug discovery.

Chemistry and Computer Science: The integration of AI and machine learning into the chemical sciences is a prime example of a fruitful collaboration. Computational scientists develop algorithms that chemists use for synthesis planning, activity prediction, and de novo design, creating a powerful synergy that accelerates research. youtube.comyoutube.com

Chemistry and Materials Science: The creation of advanced functional materials requires collaboration between synthetic chemists who design and produce the molecular building blocks, and materials scientists who characterize the physical, electronic, and catalytic properties of the resulting materials. rsc.orgresearchgate.net

Biology and Engineering: The development of biocatalytic processes involves molecular biologists who engineer enzymes and chemical engineers who design and optimize the bioreactors for industrial-scale production. nih.govfrontiersin.org

These multidisciplinary efforts ensure that the fundamental chemical knowledge of compounds like this compound is translated into practical, high-impact applications, ranging from new medicines to sustainable chemical manufacturing and advanced materials. frontiersin.orgfrontiersin.orgnih.gov

Q & A

Q. How can the molecular structure of ethyl 4-hydroxy-6-methylnicotinate be confirmed experimentally?

To confirm the structure, use nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) to identify proton environments and carbon frameworks. Compare chemical shifts with published data for nicotinate derivatives . X-ray crystallography provides definitive confirmation of stereochemistry and hydrogen bonding patterns, though crystallization may require solvent optimization. For spectral validation, cross-reference with databases like NIST Chemistry WebBook, ensuring data reliability through peer-reviewed sources .

Q. What methodologies are recommended for determining the solubility of this compound in organic solvents?

Use gravimetric analysis or UV-Vis spectroscopy to measure solubility across solvents (e.g., ethanol, DMSO). Control temperature (±0.1°C) and pressure to ensure reproducibility. Advanced techniques like Hansen solubility parameters can predict solvent compatibility by analyzing dispersion, polarity, and hydrogen-bonding contributions . Validate results against computational models (e.g., COSMO-RS) to resolve discrepancies between experimental and predicted values .

Q. How should researchers address conflicting spectroscopic data (e.g., FTIR, NMR) for this compound?

Perform multi-technique validation : Cross-check FTIR carbonyl peaks (~1700 cm⁻¹) with NMR ester signals (δ 4.2–4.4 ppm for CH₂CH₃). If contradictions persist, use high-resolution mass spectrometry (HRMS) to confirm molecular formula. For unresolved cases, replicate experiments under controlled humidity/temperature to rule out environmental degradation .

Advanced Research Questions

Q. What experimental designs are optimal for studying the hydrogen-bonding interactions of this compound in solution?

Combine temperature-dependent FTIR to monitor O-H stretching shifts (e.g., broadening at 3300–3500 cm⁻¹) with density functional theory (DFT) calculations (B3LYP/6-311++Glevel) to model intramolecular vs. intermolecular hydrogen bonds . For dynamic behavior, use molecular dynamics (MD) simulations**(OPLS-AA forcefield) to analyze solvent effects on hydrogen-bond lifetimes . Experimental validation viadielectric relaxation spectroscopy (DRS) can detect cooperative H-bonding networks .

Q. How can researchers resolve contradictions in thermodynamic data (e.g., enthalpy of formation) for this compound?

Apply systematic error analysis : Compare calorimetry data (e.g., combustion enthalpy) with computational results (Gaussian thermochemistry calculations). Address discrepancies by verifying purity (>99% via HPLC) and calibration standards. For meta-analysis, follow COSMOS-E guidelines to assess study heterogeneity (e.g., measurement techniques, sample conditions) and perform sensitivity analyses .

Q. What strategies are effective for elucidating the degradation pathways of this compound under varying pH conditions?

Use LC-MS/MS to identify degradation products in real-time. Design accelerated stability studies (ICH Q1A guidelines) at pH 1–13 and 40–60°C. Pair with quantum mechanical calculations (e.g., transition state modeling) to predict hydrolysis or oxidation mechanisms. For kinetic profiling, apply Arrhenius or Eyring equations to extrapolate shelf-life .

Q. How can computational models improve the synthesis optimization of this compound?

Implement response surface methodology (RSM) with variables like catalyst loading, temperature, and reaction time. Validate using central composite design (CCD) to identify optimal conditions. For mechanistic insights, use DFT to model reaction pathways (e.g., esterification barriers) and predict side-product formation .

Data Analysis and Validation

Q. What statistical approaches are suitable for analyzing dose-response relationships in biological studies involving this compound?

Apply nonlinear regression (e.g., four-parameter logistic model) to fit IC₅₀/EC₅₀ curves. Use ANOVA with post-hoc tests (e.g., Tukey’s) to compare treatment groups. For meta-analyses, follow PRISMA guidelines to pool data from multiple studies, adjusting for heterogeneity via random-effects models .

Q. How should researchers validate the accuracy of computational predictions (e.g., logP, pKa) for this compound?

Compare in silico results (e.g., ACD/Labs, ChemAxon) with experimental logP (shake-flask method) and pKa (potentiometric titration). Use Bland-Altman plots to assess bias between methods. Cross-check with Abraham solvation parameters to refine predictive models .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。